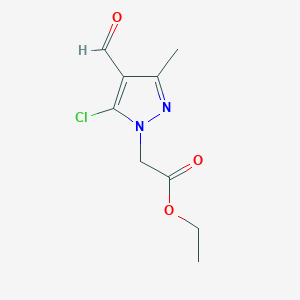

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

説明

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a biochemical compound used for proteomics research . It has a molecular weight of 230.65 .

Synthesis Analysis

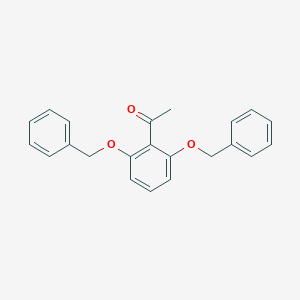

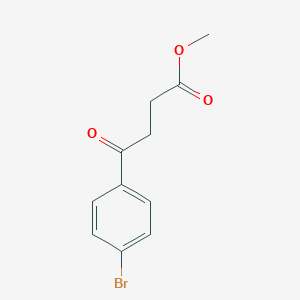

The synthesis of pyrazole derivatives, such as ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, has been a topic of interest in various research studies . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis

The molecular structure of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is complex, with a molecular weight of 230.65 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

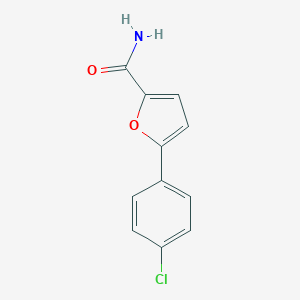

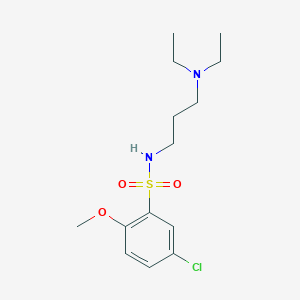

Antimicrobial Applications

Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, has been used in the synthesis of new antimicrobial agents. A study by Asif et al. (2021) demonstrated its application in creating derivatives that exhibited significant antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Synthesis of Heterocyclic Compounds

Matiichuk et al. (2008) explored the synthesis of pyrazolo[3,4-d]pyridazines, starting from reactions with ethyl 2-methyl-and 2-chloro-4-oxobutanoates, leading to various ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates (Matiichuk, Potopnyk, & Obushak, 2008).

Fungicidal Applications

A study by Chen, Li, and Han (2000) involved the synthesis of 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) from ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate for potential fungicidal applications. These compounds showed promising results against rice sheath blight, a major disease of rice in China (Chen, Li, & Han, 2000).

Anticancer Research

A 2017 study by Jose synthesized quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate, including derivatives of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate. These compounds demonstrated in vitro antiproliferative activity, with some derivatives showing superior activity to the anticancer agent paclitaxel (Jose, 2017).

作用機序

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate are currently unknown . The compound’s structure suggests potential involvement in various biochemical reactions, but specific pathways have yet to be identified.

特性

IUPAC Name |

ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCHLZCPHSGERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353302 | |

| Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

CAS RN |

263553-80-6 | |

| Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)

![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)